

A Technical Guide to the Biosynthesis of Citrocin in Citrobacter

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Compound of Interest

Compound Name: Citrocin

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Abstract

Citrocin, a ribosomally synthesized and post-translationally modified peptide (RiPP) belonging to the lasso peptide family, is a natural product of *Citrobacter pasteurii* and *Citrobacter braakii*. [1][2] This 19-amino-acid peptide exhibits antimicrobial activity against certain Gram-negative bacteria, including pathogenic strains of *E. coli*. [2][3] Its unique knotted structure, formed by an isopeptide bond between the N-terminal glycine and the side chain of a glutamate residue, confers significant stability. [4] **Citrocin** exerts its antimicrobial effect by inhibiting bacterial RNA polymerase (RNAP), a validated target for antibiotic development. [2][4][5] This technical guide provides a comprehensive overview of the **citrocin** biosynthesis pathway, including the genetic determinants, enzymatic machinery, and current understanding of its regulation. Detailed experimental protocols for the heterologous expression, purification, and characterization of **citrocin** are provided, along with a summary of key quantitative data. This document is intended to serve as a valuable resource for researchers interested in the discovery, biosynthesis, and development of novel antimicrobial agents.

Citrocin Biosynthesis Pathway

The biosynthesis of **citrocin** is orchestrated by a dedicated gene cluster, designated *cit*, which has been identified in *Citrobacter pasteurii* and *Citrobacter braakii*. [1][2] The core biosynthetic machinery is encoded by three essential genes: *citA*, *citB*, and *citC*. An additional gene, *citD*, is

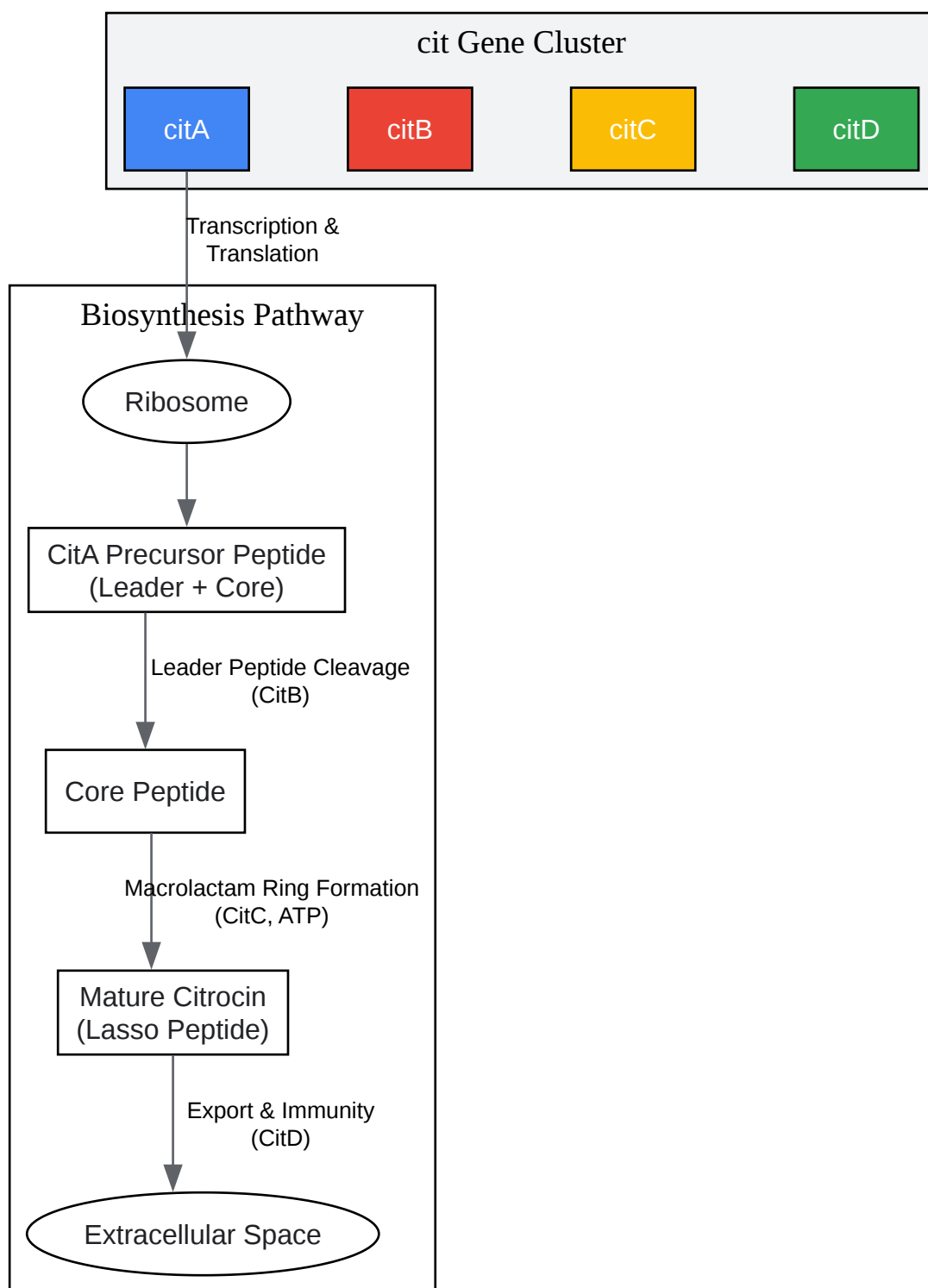
typically found in lasso peptide gene clusters associated with antimicrobial activity and is responsible for immunity.[\[1\]](#)

- **citA**: Encodes the precursor peptide, a linear polypeptide chain that includes an N-terminal leader sequence and a C-terminal core peptide that will be modified to form the mature **citrocin**.[\[1\]](#)
- **citB**: Encodes a cysteine protease responsible for cleaving the leader peptide from the precursor.[\[2\]](#)
- **citC**: Encodes an ATP-dependent lactam synthetase that catalyzes the formation of the characteristic isopeptide bond between the N-terminal amine of the core peptide and the carboxyl group of a glutamate side chain, creating the macrolactam ring.[\[2\]](#)
- **citD**: Encodes an ABC transporter that likely confers immunity to the producing organism by exporting the mature **citrocin** out of the cell.[\[1\]](#)

The biosynthesis of **citrocin** follows a sequential process:

- **Ribosomal Synthesis of the Precursor Peptide (CitA)**: The **citA** gene is transcribed and translated by the host's ribosomal machinery to produce the linear precursor peptide.
- **Leader Peptide Cleavage**: The **CitB** protease recognizes and cleaves the leader peptide from the **CitA** precursor, releasing the core peptide.
- **Macrolactam Ring Formation**: The **CitC** enzyme utilizes ATP to catalyze the formation of an isopeptide bond, resulting in the characteristic lariat-like structure of **citrocin**.
- **Export and Immunity**: The mature **citrocin** is exported from the cell by the **CitD** transporter, which also prevents the antimicrobial peptide from acting on the producing bacterium.

Below is a graphical representation of the **citrocin** biosynthesis pathway.



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Caption: The **citrocin** biosynthesis pathway, from gene to mature peptide.

Regulation of Citrocin Biosynthesis

The regulation of lasso peptide biosynthesis, including **citrocin**, is not yet fully understood.^[1] However, analysis of the genomic context of lasso peptide gene clusters often reveals the presence of regulatory elements and transcription factors. In many cases, GntR-family transcriptional regulators are found upstream of the biosynthetic genes and are thought to play a role in controlling their expression.^[1] The expression of the **citrocin** gene cluster is likely tightly controlled to coordinate the production of the antimicrobial peptide with the expression of the immunity protein, preventing self-toxicity. Further research is needed to identify the specific promoters, operators, and regulatory proteins that govern **citrocin** production in *Citrobacter*.

Quantitative Data

The following tables summarize the key quantitative data reported for **citrocin**.

Table 1: **Citrocin** Production Yields

Production Host	Method	Yield (mg/L)	Reference
<i>Citrobacter braakii</i>	Native expression in M9 medium	0.7	^{[4][6]}
<i>Escherichia coli</i>	Heterologous expression with refactored gene cluster	2.7	^{[4][6]}

Table 2: Minimum Inhibitory Concentrations (MICs) of **Citrocin**

Target Organism	MIC (μM)	Reference
<i>Escherichia coli</i> strains	16 - 125	^[2]
<i>Citrobacter</i> strains	16 - 125	^[2]
<i>Salmonella</i> Newport	1000	^[2]
Enterohemorrhagic <i>E. coli</i> (EHEC) O157:H7	16	^[2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of **citrocin**.

Heterologous Expression and Purification of Citrocin in *E. coli*

This protocol describes the expression of the refactored **citrocin** gene cluster in *E. coli* and the subsequent purification of the mature peptide.

Experimental Workflow:



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Caption: Workflow for heterologous expression and purification of **citrocin**.

Materials:

- *E. coli* BL21(DE3) cells
- Expression plasmid containing the refactored cit gene cluster (e.g., with citA under an inducible promoter and citBCD under a constitutive promoter)[5]
- M9 minimal medium supplemented with amino acids
- Isopropyl β -D-1-thiogalactopyranoside (IPTG)
- High-Performance Liquid Chromatography (HPLC) system with a C18 column
- Mass spectrometer

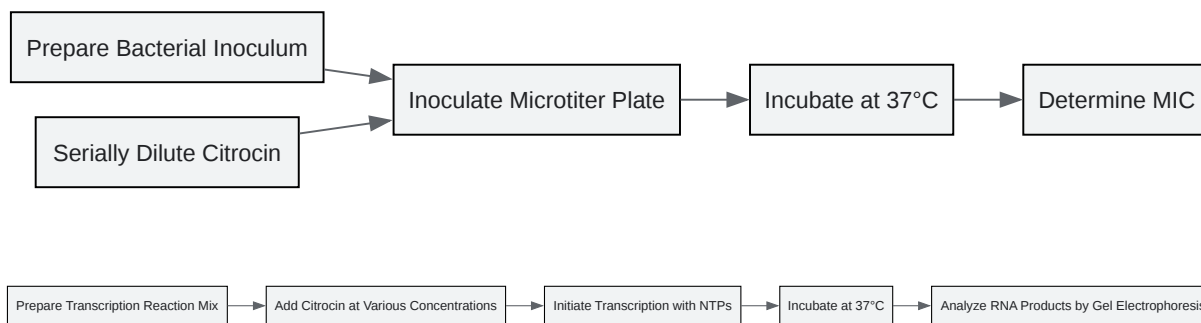
Protocol:

- **Plasmid Transformation:** Transform the expression plasmid into chemically competent *E. coli* BL21(DE3) cells and select for transformants on appropriate antibiotic-containing agar plates.
- **Starter Culture:** Inoculate a single colony into 5 mL of M9 medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
- **Large-Scale Culture:** Inoculate 1 L of M9 medium with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
- **Induction:** Induce the expression of the *citA* gene by adding IPTG to a final concentration of 1 mM. Continue to culture for 16-18 hours at 30°C.
- **Harvesting:** Pellet the cells by centrifugation. The supernatant contains the secreted **citrocin**.
- **Purification:**
 - Load the supernatant onto a C18 solid-phase extraction column.
 - Wash the column with water to remove salts and other hydrophilic impurities.
 - Elute the **citrocin** with a gradient of acetonitrile in water.
 - Further purify the **citrocin**-containing fractions by reverse-phase HPLC using a C18 column.
- **Analysis:** Confirm the mass of the purified **citrocin** using mass spectrometry. The expected monoisotopic mass is approximately 1880 Da.[\[5\]](#)

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of **citrocin** against susceptible bacterial strains.

Experimental Workflow:



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